molecular formula C9H18N2O B121289 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 145012-50-6

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Cat. No. B121289
CAS RN: 145012-50-6
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a unique chemical provided by Sigma-Aldrich . It has a linear formula of C9H18O1N2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H18O1N2 . For a more detailed structural analysis, you may need to refer to a specialized database or resource.

Scientific Research Applications

Pharmaceutical Research: Anxiolytic and Antidepressant Candidate

This compound has been investigated as a potential anxiolytic and antidepressant drug candidate, known as CP-93,393 . It has undergone metabolism and excretion studies in cynomolgus monkeys, showing promise for future therapeutic applications. The compound undergoes extensive metabolism, leading to several metabolites that could contribute to its pharmacological effects.

Chemical Synthesis: Chiral Building Block

The chiral nature of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol makes it a valuable building block in chemical synthesis . Its stereochemistry can be utilized to create complex molecules with specific three-dimensional orientations, which is crucial in the development of drugs that require high stereochemical purity.

Metabolic Studies: Identification of Novel Metabolites

In metabolic studies, this compound has helped identify novel metabolites after the cleavage of the pyrimidine ring . Understanding these metabolites is essential for drug development, as they can influence the efficacy and safety profile of the therapeutic agents.

Toxicology: Safety and Efficacy Profiling

In toxicological research, ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is used to profile the safety and efficacy of new drug formulations. Its metabolic pathways and excretion profiles provide valuable data for assessing potential risks and side effects .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDDYAECHPPRM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN2[C@@H]1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932471
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

CAS RN

145012-50-6
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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